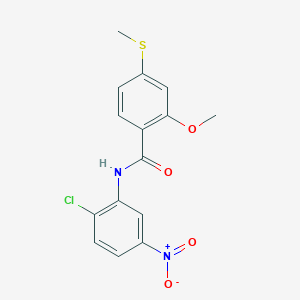
N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core. Its molecular formula is C14H11ClN2O3S, and it has a molecular weight of approximately 322.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitroaniline with 2-methoxy-4-methylsulfanylbenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological activities. For example, modifications of the nitro and chloro groups can lead to compounds with antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-(2-chloro-5-nitrophenyl)benzamide: Similar structure but lacks the methoxy and methylsulfanyl groups.
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide: Similar structure but lacks the methylsulfanyl group.
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide: Similar structure but lacks the methylsulfanyl group.
Uniqueness: N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups. These functional groups provide additional sites for chemical modifications, enhancing its versatility in various applications. The combination of these groups also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
335204-78-9 |
|---|---|
Molecular Formula |
C15H13ClN2O4S |
Molecular Weight |
352.8g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-14-8-10(23-2)4-5-11(14)15(19)17-13-7-9(18(20)21)3-6-12(13)16/h3-8H,1-2H3,(H,17,19) |
InChI Key |
DHMAAQNUEWQZOE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-nitro-6-methoxy-4-(3-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B410716.png)
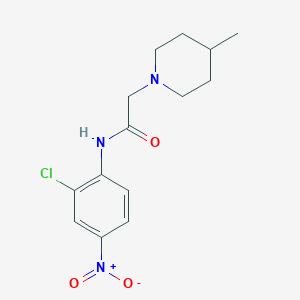
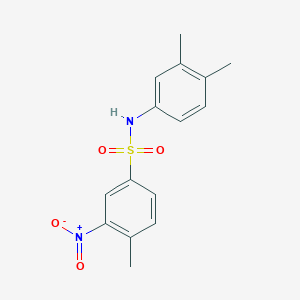
![ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B410719.png)
![N-cyclohexyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410722.png)
![Methyl 2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B410723.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N,N-dimethylacetamide](/img/structure/B410725.png)
![N-(3,4-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410726.png)
![2-[3-nitro(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B410727.png)
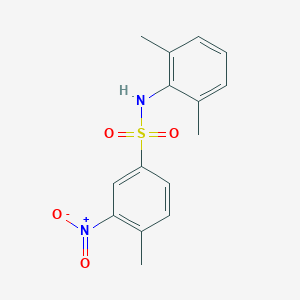
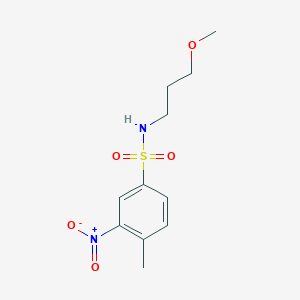
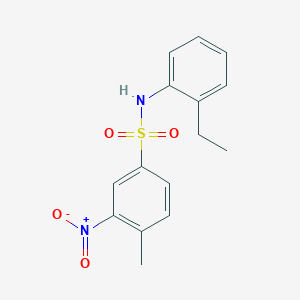
![N-(4-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410737.png)
![N-(2-bromophenyl)-2-[3-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410738.png)
